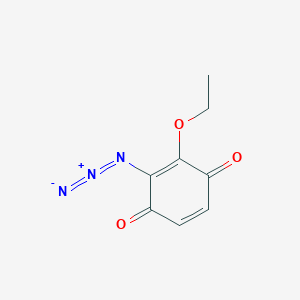
2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes an azido group, an ethoxy group, and a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. The azido and ethoxy groups are introduced through subsequent functionalization reactions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cycloaddition and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products
The major products formed from these reactions include various quinones, amines, and substituted cyclohexadiene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and material science applications. Additionally, the compound’s ability to undergo redox reactions makes it useful in studying oxidative stress and related biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This reactivity is particularly useful in click chemistry and bioconjugation applications, setting it apart from other cyclohexadiene derivatives .
Properties
CAS No. |
61536-22-9 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-azido-3-ethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7N3O3/c1-2-14-8-6(13)4-3-5(12)7(8)10-11-9/h3-4H,2H2,1H3 |
InChI Key |
APOUPNDFVAKZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C=CC1=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















